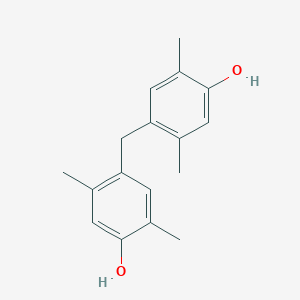

4,4'-Methylenebis(2,5-dimethylphenol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-Methylenebis(2,5-dimethylphenol) is an organic compound with the molecular formula C17H20O2. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is known for its unique properties and has been widely used in various fields such as medicine, chemistry, and biology.

Preparation Methods

4,4’-Methylenebis(2,5-dimethylphenol) can be synthesized using various methods, but the most common method is the reaction of 2,5-dimethylphenol with formaldehyde in the presence of an acid catalyst. This reaction produces 4,4’-Methylenebis(2,5-dimethylphenol) and water as a byproduct.

Chemical Reactions Analysis

4,4’-Methylenebis(2,5-dimethylphenol) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form corresponding hydroquinones.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.

Scientific Research Applications

4,4’-Methylenebis(2,5-dimethylphenol) has been extensively used in scientific research due to its unique properties. It has been used as an antioxidant, antibacterial, and antifungal agent. Additionally, it has been used in the synthesis of other compounds such as resins, adhesives, and coatings. This compound has also been explored for its potential in the development of new drugs and has shown promise in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,5-dimethylphenol) involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells. It also has antibacterial and antifungal properties, making it effective against various microorganisms. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential treatment for diseases characterized by a decrease in acetylcholine levels, such as Alzheimer’s disease and Parkinson’s disease.

Comparison with Similar Compounds

4,4’-Methylenebis(2,5-dimethylphenol) can be compared with other similar compounds such as:

Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.

Bisphenol F: Used in the production of epoxy resins and coatings.

Bisphenol S: Used as a substitute for Bisphenol A in various applications.

4,4’-Methylenebis(2,6-dimethylphenol): Used in the industrial manufacture of metal-clad laminates and printed circuit boards. The uniqueness of 4,4’-Methylenebis(2,5-dimethylphenol) lies in its specific molecular structure, which imparts distinct properties and applications compared to its analogs.

Properties

IUPAC Name |

4-[(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8,18-19H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSGCMVPVMGPGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)CC2=C(C=C(C(=C2)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446166 |

Source

|

| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111329-41-0 |

Source

|

| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)